6-Aminocytidine
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Overview
Description
6-Aminocytidine is a nucleoside analog known for its potent mutagenic activity. It is derived from cytidine, a nucleoside molecule that is a fundamental component of RNA. The compound has garnered significant interest due to its ability to induce mutations in various organisms, making it a valuable tool in genetic research and molecular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Aminocytidine is typically synthesized through the reaction of cytidine with hydrazine. The process is greatly enhanced by the addition of a less-than-stoichiometric amount of bisulfite, which promotes the reaction and allows for the isolation of the product in good yield . The reaction conditions involve a mixture of hydrazine hydrate, sodium bisulfite, and sodium dihydrogen phosphate in water, maintained at a neutral pH . The product can be precipitated directly from the reaction mixture as a crystalline solid, making the procedure suitable for large-scale preparation .
Industrial Production Methods
For industrial production, the synthesis of this compound follows a similar route but is optimized for scalability. The reaction mixture is prepared in large quantities, and the product is isolated through crystallization. High-performance liquid chromatography (HPLC) is often employed to purify the compound, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-Aminocytidine undergoes various chemical reactions, including substitution and oxidation. One notable reaction is its interaction with imidate esters, which leads to the formation of triazolopyrimidine derivatives . This reaction occurs rapidly at neutral pH and room temperature .
Common Reagents and Conditions
Substitution Reactions: Hydrazine and bisulfite are commonly used reagents for the substitution reactions involving this compound.
Oxidation Reactions: Specific oxidizing agents can be used to modify the structure of this compound, although detailed conditions for these reactions are less commonly reported.
Major Products Formed
The major products formed from the reactions of this compound include various nucleoside analogs and triazolopyrimidine derivatives . These products are of interest due to their potential biological activities and applications in research.
Scientific Research Applications
6-Aminocytidine has a wide range of applications in scientific research:
Genetic Research: Due to its potent mutagenic properties, this compound is used to induce mutations in microorganisms, aiding in the study of genetic mechanisms and mutation processes.
Molecular Biology: The compound is utilized in experiments involving DNA and RNA synthesis, providing insights into nucleic acid interactions and functions.
Medical Research: This compound’s ability to induce specific mutations makes it a valuable tool in the development of new therapeutic strategies and the study of disease mechanisms.
Industrial Applications: The compound’s mutagenic properties are also explored in industrial biotechnology for the development of new strains of microorganisms with desirable traits.
Mechanism of Action
6-Aminocytidine exerts its effects by being incorporated into DNA during replication. Once incorporated, it causes base-pair transitions, specifically AT to GC transitions . This erroneous replication leads to mutations, which can be studied to understand the molecular basis of genetic changes. The compound is metabolized within cells into its triphosphate form, which is then incorporated into DNA by DNA polymerases .
Comparison with Similar Compounds
6-Aminocytidine is unique in its high mutagenic activity compared to other nucleoside analogs. Similar compounds include:
N4-Amino-2’-deoxycytidine: This compound also induces mutations but is less potent than this compound.
N4-Hydroxycytidine: Another nucleoside analog with mutagenic properties, but again, less potent than this compound.
The uniqueness of this compound lies in its ability to induce mutations at a much higher rate, making it a powerful tool in genetic and molecular biology research .
Biological Activity
6-Aminocytidine, also known as N4-aminocytidine, is a nucleoside analog that has garnered significant attention due to its potent biological activities, particularly its mutagenic properties. This compound is derived from cytidine through a reaction with hydrazine, often facilitated by bisulfite. Its biological activity has been explored in various studies, revealing insights into its mutagenicity, mechanisms of action, and potential applications in genetic research.
Chemical Structure and Synthesis
This compound is characterized by the presence of an amino group at the 4-position of the cytidine molecule. The synthesis typically involves:
- Reagents : Cytidine, hydrazine, and bisulfite.
- Reaction Conditions : The reaction is promoted by adding a less-than-stoichiometric amount of bisulfite, leading to good yields of the product.
Mutagenic Properties
This compound exhibits strong mutagenic activity across various biological systems. Key findings include:
- In Bacterial Systems : It has been shown to be highly mutagenic to strains such as Salmonella typhimurium (TA100 and TA1535) and Escherichia coli (WP2 uvrA) without requiring mammalian metabolic activation .
- Mutagenic Potency : The mutagenic potency of this compound is reported to be significantly higher than that of other nucleoside analogs such as N4-amino-2'-deoxycytidine and N4-hydroxycytidine, being two orders of magnitude more effective .
- Mechanism of Action : The compound is incorporated into DNA during replication as dCamTP (the triphosphate form), leading to base pair transitions (AT-to-GC and GC-to-AT) during DNA synthesis .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Mutagenesis in Bacteria : A study demonstrated that this compound induced mutations in bacterial strains without the need for mammalian microsomal enzymes, indicating its direct mutagenic effect .
- In Vivo Studies : Research involving Drosophila showed that this compound can induce mutations similar to those observed in bacterial systems, further supporting its role as a potent mutagen .
Comparative Analysis of Mutagenicity
The following table summarizes the comparative mutagenicity of various nucleoside analogs:
Compound | Mutagenicity (Relative Potency) | Active in Bacterial Systems |
---|---|---|
This compound | Highest | Yes |
N4-Amino-2'-deoxycytidine | Moderate | Yes |
N4-Hydroxycytidine | Low | Yes |
Mechanisms Underlying Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Incorporation into DNA : As mentioned earlier, dCamTP can substitute for dCTP or dTTP during DNA replication.
- Induction of Transitions : Once incorporated into DNA, it serves as a template for incoming nucleotides, leading to specific base pair transitions that can result in mutations.
Properties
CAS No. |
88187-94-4 |
---|---|
Molecular Formula |
C9H14N4O5 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
4,6-diamino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H14N4O5/c10-4-1-5(11)13(9(17)12-4)8-7(16)6(15)3(2-14)18-8/h1,3,6-8,14-16H,2,11H2,(H2,10,12,17)/t3-,6-,7-,8-/m1/s1 |
InChI Key |
QTZHUBUBUHOLGU-YXZULKJRSA-N |
Isomeric SMILES |
C1=C(N(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N |
Canonical SMILES |
C1=C(N(C(=O)N=C1N)C2C(C(C(O2)CO)O)O)N |
Origin of Product |
United States |
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